Cas no 70967-94-1 (AC-ALA-ALA-PRO-PHE-PNA)

AC-ALA-ALA-PRO-PHE-PNA structure
AC-ALA-ALA-PRO-PHE-PNA structure
商品名:AC-ALA-ALA-PRO-PHE-PNA
CAS番号:70967-94-1
MF:C28H34N6O7
メガワット:566.60556
CID:889865
PubChem ID:22816598

AC-ALA-ALA-PRO-PHE-PNA 化学的及び物理的性質

名前と識別子

    • AC-ALA-ALA-PRO-PHE-PNA
    • ACETYL-ALA-ALA-PRO-PHE-P-NITROANILIDE
    • SCHEMBL11103910
    • 70967-94-1
    • (2S)-1-[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]-N-[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide
    • (S)-1-((S)-2-((S)-2-acetamidopropanamido)propanoyl)-N-((S)-1-(4-nitrophenylamino)-1-oxo-3-phenylpropan-2-yl)pyrrolidine-2-carboxamide
    • インチ: InChI=1S/C28H34N6O7/c1-17(29-19(3)35)25(36)30-18(2)28(39)33-15-7-10-24(33)27(38)32-23(16-20-8-5-4-6-9-20)26(37)31-21-11-13-22(14-12-21)34(40)41/h4-6,8-9,11-14,17-18,23-24H,7,10,15-16H2,1-3H3,(H,29,35)(H,30,36)(H,31,37)(H,32,38)/t17-,18-,23-,24-/m0/s1
    • InChIKey: XZGCJQOGNCUSAN-MQQADFIWSA-N
    • ほほえんだ: C[C@H](NC(C)=O)C(N[C@H](C(N1CCC[C@H]1C(N[C@H](C(NC2=CC=C([N+]([O-])=O)C=C2)=O)CC3=CC=CC=C3)=O)=O)C)=O

計算された属性

  • せいみつぶんしりょう: 566.24900
  • どういたいしつりょう: 566.24889744g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 10
  • 重原子数: 41
  • 回転可能化学結合数: 16
  • 複雑さ: 972
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 4
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 183Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.3

じっけんとくせい

  • PSA: 182.53000
  • LogP: 2.98790

AC-ALA-ALA-PRO-PHE-PNA 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
A217205-50mg
Ac-Ala-Ala-Pro-Phe-pNA
70967-94-1
50mg
$ 1845.00 2022-06-08
TRC
A217205-25mg
Ac-Ala-Ala-Pro-Phe-pNA
70967-94-1
25mg
$ 1155.00 2022-06-08
TRC
A217205-10mg
Ac-Ala-Ala-Pro-Phe-pNA
70967-94-1
10mg
$ 560.00 2022-06-08

AC-ALA-ALA-PRO-PHE-PNA 関連文献

AC-ALA-ALA-PRO-PHE-PNAに関する追加情報

Professional Introduction to Compound with CAS No 70967-94-1 and Product Name: AC-ALA-ALA-PRO-PHE-PNA

The compound with the CAS number 70967-94-1 and the product name AC-ALA-ALA-PRO-PHE-PNA represents a significant advancement in the field of chemical and biomedical research. This compound, characterized by its unique amino acid sequence, has garnered considerable attention due to its potential applications in drug development, particularly in the realm of bioactive peptides. The structure of AC-ALA-ALA-PRO-PHE-PNA suggests a synthetic peptide that may exhibit a range of biological activities, making it a subject of intense study among researchers.

In recent years, there has been a surge in interest regarding synthetic peptides as therapeutic agents. Peptides such as AC-ALA-ALA-PRO-PHE-PNA are being explored for their ability to modulate various biological pathways, including inflammation, immune response, and cellular signaling. The specific sequence of amino acids in this compound plays a crucial role in determining its biological activity. The presence of alanine (ALA), proline (PRO), and phenylalanine (PHE) residues contributes to its unique physicochemical properties, which may influence its stability, solubility, and interactions with biological targets.

One of the most compelling aspects of AC-ALA-ALA-PRO-PHE-PNA is its potential in the development of novel drugs. The compound’s design allows for precise targeting of specific receptors or enzymes, which is essential for achieving therapeutic efficacy while minimizing side effects. This precision is particularly important in the treatment of chronic diseases where long-term drug administration is required. Current research indicates that peptides like AC-ALA-ALA-PRO-PHE-PNA may serve as effective alternatives to small molecule drugs, offering improved selectivity and reduced toxicity.

The synthesis of AC-ALA-ALA-PRO-PHE-PNA involves advanced peptide coupling techniques that ensure high purity and yield. These techniques are critical for producing compounds that meet the stringent requirements of pharmaceutical applications. The use of protecting groups and coupling reagents such as carbodiimides or activators enhances the efficiency of peptide bond formation, resulting in a final product with minimal impurities. This level of precision is essential for ensuring the safety and efficacy of peptide-based therapeutics.

Recent studies have highlighted the potential of AC-ALA-ALA-PRO-PHE-PNA in modulating cellular processes. For instance, preliminary research suggests that this peptide may interact with specific receptors involved in pain signaling, making it a promising candidate for the development of analgesic drugs. Additionally, its ability to influence immune responses could make it valuable in the treatment of autoimmune diseases or infections. These findings underscore the importance of continued research into the biological activities of synthetic peptides like AC-ALA-ЛАAПРОПФЕПНА.

The field of peptide chemistry is rapidly evolving, driven by advancements in synthetic methodologies and analytical techniques. Techniques such as solid-phase peptide synthesis (SPPS) have revolutionized the production of complex peptides like AC-ALA-ЛАAПРОПФЕПНА, enabling researchers to access structures that were previously difficult or impossible to obtain. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the identity and purity of these compounds, ensuring that they meet the highest standards for pharmaceutical use.

The potential applications of AC-ALA-ЛАAПРОПФЕПНА extend beyond traditional therapeutic areas. Researchers are exploring its use in regenerative medicine, where peptides may play a role in tissue repair and wound healing. The ability of peptides to mimic natural biomolecules makes them ideal candidates for such applications. Furthermore, their biodegradability ensures that they do not accumulate in the body, reducing the risk of long-term adverse effects.

As our understanding of biological systems continues to grow, so does the demand for innovative therapeutic agents. Peptides like AC-ALA-ЛАAПРОПФЕПНА offer a versatile platform for drug discovery, combining the specificity of biological molecules with the predictability of synthetic chemistry. This synergy holds great promise for addressing unmet medical needs across various disease indications.

In conclusion, AC-ALA-ЛАAПРОПФЕПНА, derived from CAS No 70967-94-1, represents a significant advancement in peptide-based therapeutics. Its unique structure and potential biological activities make it a valuable asset in ongoing research efforts aimed at developing novel treatments for chronic diseases and other medical conditions. As scientific understanding progresses and synthetic methodologies improve, compounds like AC_ala_alapro_phe_pna are poised to play an increasingly important role in modern medicine.

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(CAS:70967-94-1)AC-ALA-ALA-PRO-PHE-PNA
CL4410
清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ